bay 11-7082

Catalog No.
S520482
CAS No.
19542-67-7
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bay 11-7082

CAS Number

19542-67-7

Product Name

bay 11-7082

IUPAC Name

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+

InChI Key

DOEWDSDBFRHVAP-KRXBUXKQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-methylphenylsulfonyl)-2-propenenitrile, BAY 11-7082, BAY-11-7082, BAY-117082, BAY11 compound, BAY11-7082, BAY117082

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N

Description

The exact mass of the compound (E)-3-Tosylacrylonitrile is 207.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Cytokine-Induced IkappaB-Alpha Phosphorylation

One of the primary research applications of (E)-3-Tosylacrylonitrile is its ability to inhibit cytokine-induced IkappaB-alpha phosphorylation in cells [1]. IkappaB-alpha is a protein that regulates the activity of NF-κB, a crucial transcription factor involved in inflammatory responses. By inhibiting IkappaB-alpha phosphorylation, (E)-3-Tosylacrylonitrile may potentially modulate inflammatory pathways [1].

Source

[1] PubChem, National Institutes of Health. ((E)-3-Tosylacrylonitrile),

BAY 11-7082 is an anti-inflammatory compound primarily recognized as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. It features an α,β-unsaturated electrophilic center, which allows it to act as a Michael acceptor and react with nucleophilic cysteine residues in proteins . The compound has a molecular weight of 207.25 g/mol and is soluble in dimethyl sulfoxide and ethanol .

Research suggests (E)-3-Tosylacrylonitrile acts as a modulator of various cellular processes. It inhibits the activity of enzymes like Ikappa B kinase (IKK), which plays a role in inflammatory signaling pathways []. Additionally, TAN may interact with protein tyrosine phosphatases (PTPs) and induce apoptosis (programmed cell death) in certain cell lines []. More research is needed to fully elucidate the specific mechanisms by which TAN exerts its biological effects.

BAY 11-7082 acts as an irreversible inhibitor of protein tyrosine phosphatases by forming covalent adducts with the active site cysteine . Its mechanism involves inhibiting the phosphorylation of inhibitor of kappa B alpha, which prevents the translocation of nuclear factor kappa B into the nucleus, thus blocking the expression of various pro-inflammatory genes . Additionally, it has been shown to inhibit the activity of the NLRP3 inflammasome by interfering with its ATPase activity .

The compound exhibits broad-spectrum biological activities, including:

  • Anti-inflammatory effects: BAY 11-7082 reduces the production of inflammatory cytokines such as tumor necrosis factor alpha and nitric oxide in activated macrophages .
  • Anticancer properties: It has been reported to induce apoptosis in various cancer cell lines by disrupting NF-kB signaling pathways .
  • Neuroprotective effects: Its ability to inhibit inflammatory responses suggests potential applications in neurodegenerative diseases .

BAY 11-7082 can be synthesized through several chemical pathways. One common method involves:

  • Starting with commercially available precursors.
  • Utilizing electrophilic addition reactions that introduce the α,β-unsaturated carbonyl functionality.
  • Purifying the product through crystallization or chromatography techniques to achieve high purity levels (≥95%) .

The diverse biological activities of BAY 11-7082 have led to its exploration in various applications:

  • Research tool: It is widely used in laboratory settings to study inflammation and immune responses due to its ability to inhibit key signaling pathways.
  • Therapeutic potential: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating inflammatory diseases and cancers .
  • Investigating inflammasome activation: Researchers utilize BAY 11-7082 to understand the mechanisms underlying inflammasome-mediated diseases .

BAY 11-7082 has been extensively studied for its interactions with various cellular targets:

  • It inhibits multiple protein tyrosine phosphatases with varying potencies, showing a significant effect on classical phosphatases compared to dual-specificity phosphatases .
  • The compound also affects other signaling pathways by inhibiting kinases involved in inflammatory responses such as Akt and extracellular signal-regulated kinase .

Several compounds exhibit similar anti-inflammatory properties or mechanisms of action. Below is a comparison highlighting the uniqueness of BAY 11-7082:

Compound NameMechanism of ActionUnique Features
ParthenolideInhibits nuclear factor kappa BNaturally occurring sesquiterpene lactone
BAY 11-7821Inhibits IκB kinaseRelated derivative with distinct toxicity profiles
CurcuminModulates multiple signaling pathwaysDerived from turmeric; exhibits antioxidant properties
ResveratrolActivates sirtuins and inhibits NF-kBPolyphenol found in grapes; known for cardioprotective effects

BAY 11-7082 stands out due to its specific irreversible inhibition of protein tyrosine phosphatases and its potent effects on both NF-kB signaling and inflammasome activation, making it a versatile tool in research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

207.03539970 g/mol

Monoisotopic Mass

207.03539970 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Y5G2A4F6O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(p-toluenesulfonyl)acrylonitrile

Dates

Modify: 2023-08-15
1: Kolati SR, Kasala ER, Bodduluru LN, Mahareddy JR, Uppulapu SK, Gogoi R, Barua CC, Lahkar M. BAY 11-7082 ameliorates diabetic nephropathy by attenuating hyperglycemia-mediated oxidative stress and renal inflammation via NF-κB pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):690-9. doi: 10.1016/j.etap.2015.01.019. Epub 2015 Feb 7. PubMed PMID: 25704036.
2: Chen L, Ruan Y, Wang X, Min L, Shen Z, Sun Y, Qin X. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells. J Gastroenterol. 2014 May;49(5):864-74. doi: 10.1007/s00535-013-0848-4. Epub 2013 Jul 12. PubMed PMID: 23846545.
3: Krishnan N, Bencze G, Cohen P, Tonks NK. The anti-inflammatory compound BAY-11-7082 is a potent inhibitor of protein tyrosine phosphatases. FEBS J. 2013 Jun;280(12):2830-41. doi: 10.1111/febs.12283. Epub 2013 May 9. PubMed PMID: 23578302; PubMed Central PMCID: PMC3712534.
4: Rauert-Wunderlich H, Siegmund D, Maier E, Giner T, Bargou RC, Wajant H, Stühmer T. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors. PLoS One. 2013;8(3):e59292. doi: 10.1371/journal.pone.0059292. Epub 2013 Mar 20. PubMed PMID: 23527154; PubMed Central PMCID: PMC3603909.
5: Strickson S, Campbell DG, Emmerich CH, Knebel A, Plater L, Ritorto MS, Shpiro N, Cohen P. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochem J. 2013 May 1;451(3):427-37. doi: 10.1042/BJ20121651. PubMed PMID: 23441730; PubMed Central PMCID: PMC3685219.
6: Lee J, Rhee MH, Kim E, Cho JY. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Mediators Inflamm. 2012;2012:416036. doi: 10.1155/2012/416036. Epub 2012 Jun 15. PubMed PMID: 22745523; PubMed Central PMCID: PMC3382285.
7: Catalán U, Fernández-Castillejo S, Pons L, Heras M, Aragonés G, Anglès N, Morelló JR, Solà R. Alpha-tocopherol and BAY 11-7082 reduce vascular cell adhesion molecule in human aortic endothelial cells. J Vasc Res. 2012;49(4):319-28. doi: 10.1159/000337466. Epub 2012 May 9. PubMed PMID: 22572606.
8: Kumar A, Negi G, Sharma SS. Suppression of NF-κB and NF-κB regulated oxidative stress and neuroinflammation by BAY 11-7082 (IκB phosphorylation inhibitor) in experimental diabetic neuropathy. Biochimie. 2012 May;94(5):1158-65. doi: 10.1016/j.biochi.2012.01.023. Epub 2012 Feb 7. PubMed PMID: 22342224.
9: Ghashghaeinia M, Toulany M, Saki M, Bobbala D, Fehrenbacher B, Rupec R, Rodemann HP, Ghoreschi K, Röcken M, Schaller M, Lang F, Wieder T. The NFĸB pathway inhibitors Bay 11-7082 and parthenolide induce programmed cell death in anucleated Erythrocytes. Cell Physiol Biochem. 2011;27(1):45-54. doi: 10.1159/000325204. Epub 2011 Feb 11. PubMed PMID: 21325821.
10: Gruchlik A, Chodurek E, Zajdel A, Wilczok A, Weglarz L, Dzierzewicz Z. Influence of troglitazone, sodium butyrate, 5-aminosalicylic acid and BAY 11-7082 on the chemokine ENA-78/CXCL5 secretion in the intestinal subepithelial myofibroblasts. Acta Pol Pharm. 2010 Nov-Dec;67(6):690-5. PubMed PMID: 21229889.
11: Kim YS, Kim JS, Kwon JS, Jeong MH, Cho JG, Park JC, Kang JC, Ahn Y. BAY 11-7082, a nuclear factor-κB inhibitor, reduces inflammation and apoptosis in a rat cardiac ischemia-reperfusion injury model. Int Heart J. 2010;51(5):348-53. PubMed PMID: 20966608.
12: Miyamoto R, Ito T, Nomura S, Amakawa R, Amuro H, Katashiba Y, Ogata M, Murakami N, Shimamoto K, Yamazaki C, Hoshino K, Kaisho T, Fukuhara S. Inhibitor of IkappaB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Arthritis Res Ther. 2010;12(3):R87. doi: 10.1186/ar3014. Epub 2010 May 14. PubMed PMID: 20470398; PubMed Central PMCID: PMC2911871.
13: Juliana C, Fernandes-Alnemri T, Wu J, Datta P, Solorzano L, Yu JW, Meng R, Quong AA, Latz E, Scott CP, Alnemri ES. Anti-inflammatory compounds parthenolide and Bay 11-7082 are direct inhibitors of the inflammasome. J Biol Chem. 2010 Mar 26;285(13):9792-802. doi: 10.1074/jbc.M109.082305. Epub 2010 Jan 21. PubMed PMID: 20093358; PubMed Central PMCID: PMC2843228.
14: Meng X, Martinez MA, Raymond-Stintz MA, Winter SS, Wilson BS. IKK inhibitor bay 11-7082 induces necroptotic cell death in precursor-B acute lymphoblastic leukaemic blasts. Br J Haematol. 2010 Feb;148(3):487-90. doi: 10.1111/j.1365-2141.2009.07988.x. Epub 2009 Dec 1. PubMed PMID: 19958360.
15: Lee HS, Kim SD, Lee WM, Endale M, Kamruzzaman SM, Oh WJ, Cho JY, Kim SK, Cho HJ, Park HJ, Rhee MH. A noble function of BAY 11-7082: Inhibition of platelet aggregation mediated by an elevated cAMP-induced VASP, and decreased ERK2/JNK1 phosphorylations. Eur J Pharmacol. 2010 Feb 10;627(1-3):85-91. doi: 10.1016/j.ejphar.2009.11.005. Epub 2009 Nov 10. PubMed PMID: 19913011.
16: White DE, Burchill SA. BAY 11-7082 induces cell death through NF-kappaB-independent mechanisms in the Ewing's sarcoma family of tumours. Cancer Lett. 2008 Sep 18;268(2):212-24. doi: 10.1016/j.canlet.2008.03.045. Epub 2008 May 8. PubMed PMID: 18471963.
17: Wang L, Liu LB, Li L, Zou P. [Enhancement of Fas-mediated apoptosis in leukemic cell line HL-60 by Bay 11 - 7082]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2007 Oct;15(5):941-5. Chinese. PubMed PMID: 17956666.
18: Hewavitharana AK, Hyde C, Thomas R, Shaw PN. Shortcomings of protein removal prior to high performance liquid chromatographic analysis-A case study using method development for BAY 11-7082. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Apr 13;834(1-2):93-7. Epub 2006 Mar 10. PubMed PMID: 16530027.
19: Hansson A, Marín YE, Suh J, Rabson AB, Chen S, Huberman E, Chang RL, Conney AH, Zheng X. Enhancement of TPA-induced growth inhibition and apoptosis in myeloid leukemia cells by BAY 11-7082, an NF-kappaB inhibitor. Int J Oncol. 2005 Oct;27(4):941-8. PubMed PMID: 16142309.
20: García MG, Alaniz L, Lopes EC, Blanco G, Hajos SE, Alvarez E. Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines. Leuk Res. 2005 Dec;29(12):1425-34. Epub 2005 Jun 27. PubMed PMID: 15982733.

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